
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom. This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of several fungicides. The difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical And Chemical Properties Analysis
The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . For more detailed physical and chemical properties, additional experimental data would be required .Scientific Research Applications
Fungicidal Activity
This compound has been identified as a key moiety in the synthesis of fungicidally active succinate dehydrogenase inhibitors (SDHIs). These inhibitors are crucial in the agricultural sector as they are applied against a wide range of phytopathogens, including those causing seed- and soilborne diseases, foliar cereal diseases, fruit and vegetable diseases . The difluoromethylated heterocyclic acid moieties, such as the one present in this compound, have shown to mimic the activity of similar-substituted pyrazole carboxamides, leading to the development of novel fungicides with enhanced efficacy.
Synthesis of Novel Heterocycles
The unique structure of this compound has necessitated the development of new synthesis routes for five-membered heterocyclic systems. These novel routes include the van Leusen pyrrole synthesis and the halogen dance reaction, which are significant for the creation of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives . This advancement in synthetic chemistry expands the toolkit available for creating diverse and potentially bioactive molecules.
Broad-Spectrum Antifungal Agents
Derivatives of this compound have been designed and synthesized as potential SDHI fungicides. Some of these derivatives have demonstrated broad-spectrum inhibitory activities against various fungi, including Monilinia fructicola, Rhizoctonia solani, Fusarium graminearum, Fusarium oxysporum, and Phytophthora infestans . These findings are pivotal for the development of new antifungal agents that can address the challenge of pathogenic fungi in agriculture.
Lead Structures for SDH Inhibitors
The compound has been used as a lead structure for developing new SDH inhibitors. For instance, one derivative showed not only effective inhibition of spore germination of M. fructicola but also moderate damage to the cell membrane, indicating its potential as a fungicide . The ability to inhibit succinate dehydrogenase and affect the expression levels of SDHC and SDHD genes further underscores its importance in fungicide research.
In Vitro Mycelia Growth Inhibition
A series of amides derived from this compound have been tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Most of these derivatives displayed moderate to excellent activities, suggesting their potential use in controlling fungal diseases in crops .
Optimization of Fungicidal Properties
The evolution of SDHI optimization has highlighted the difluoromethyl group next to the acid function as optimum for fungicidal efficacy. This compound’s structural motif has been incorporated into several commercially successful products, demonstrating its significance in enhancing the spectrum and potency of fungicides .
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle .
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the normal flow of electrons in the respiratory chain and the production of ATP, leading to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), specifically the conversion of succinate to fumarate . By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production. This energy deficit can have downstream effects on various other biochemical processes that depend on ATP, ultimately leading to cell death .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of SDH, leading to disruption of the citric acid cycle and a decrease in ATP production . This energy deficit can lead to the death of the organism. Given its use as an intermediate in the synthesis of fungicides , the compound is likely to have a significant effect on fungal cells.
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-5(9)2(6(12)13)3(10-11)4(7)8/h4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJCNOQHTJLWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

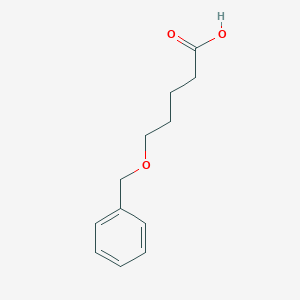
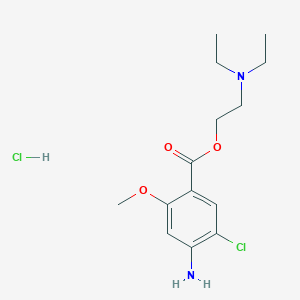


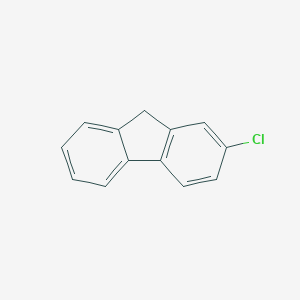


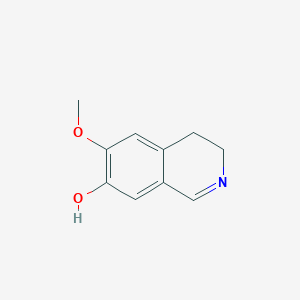
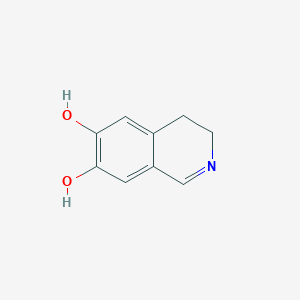


![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)